

# Technical Monograph: (S)-2-(3-Bromophenyl)propionic Acid

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## Compound of Interest

Compound Name: 2-(3-Bromophenyl)propanoic acid

CAS No.: 53086-52-5

Cat. No.: B057263

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High-Purity Chiral Scaffold for NSAID Development and Asymmetric Synthesis

## Executive Summary

(S)-2-(3-Bromophenyl)propionic acid (CAS: 1146411-14-4) is a critical chiral building block in the pharmaceutical industry, specifically serving as a high-value intermediate for the synthesis of Dexketoprofen and related 2-arylpropionic acid (2-APA) non-steroidal anti-inflammatory drugs (NSAIDs). Its structural significance lies in the meta-bromine substituent, which acts as a versatile handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck, or carbonylation) to introduce the benzoyl pharmacophore while retaining the established stereocenter.

This guide details the physicochemical profile, validated synthetic protocols (biocatalytic and chemocatalytic), and analytical controls required to utilize this scaffold in drug development.<sup>[1]</sup>

## Physicochemical Profile

The following data establishes the baseline identity for the (S)-enantiomer. Note that the melting point and rotation are sensitive to optical purity (ee%).<sup>[1]</sup>

| Property          | Specification   | Notes  |
|-------------------|---|--|
| IUPAC Name        | (2S)-2-(3-bromophenyl)propanoic acid                            |  |
| Common Name       | (S)-3-Bromo- $\alpha$ -methylbenzeneacetic acid                 |  |
| CAS Number        | 1146411-14-4 (S-isomer)42287-90-1 (Racemic)                     | Verify CAS for specific stereochemistry orders.                  |
| Molecular Formula | C <sub>9</sub> H <sub>9</sub> BrO <sub>2</sub>                  |  |
| Molecular Weight  | 229.07 g/mol  |  |
| Appearance        | White to off-white crystalline solid                            |  |
| Melting Point     | 72–76 °C  | Racemate melts ~74°C; pure enantiomer may differ.[1]             |
| Chirality         | (S)-configuration   | Correlates to the pharmacologically active Dex-forms of profens. |
| Solubility        | Soluble: MeOH, EtOH, DCM, EtOAc<br>Insoluble: Water (acid form) | Soluble in aqueous alkali (pH > 8).                              |
| pKa               | ~4.5  | Typical for 2-arylpropionic acids.[1]                            |

## Synthetic Architectures & Process Chemistry[1]

Two primary routes are dominant in high-value manufacturing: Biocatalytic Kinetic Resolution (high specificity, mild conditions) and Asymmetric Hydrogenation (scalable, atom-economical).

### Route A: Biocatalytic Kinetic Resolution (Enzymatic)

This protocol utilizes the stereoselectivity of lipases (e.g., *Candida antarctica* Lipase B, CalB) to selectively hydrolyze the (S)-ester from a racemic mixture.

Mechanism: The lipase preferentially hydrolyzes the (S)-ethyl ester to the (S)-acid, leaving the (R)-ester intact.

## Validated Protocol

- Substrate Preparation: Dissolve racemic ethyl 2-(3-bromophenyl)propionate (100 mM) in a biphasic system of phosphate buffer (pH 7.0, 50 mM) and toluene (9:1 v/v).
- Enzyme Addition: Add immobilized CalB (Novozym 435, 10 mg/mL).
- Reaction: Incubate at 30°C with orbital shaking (200 rpm). Monitor conversion via HPLC.
- Termination: Stop reaction at ~45-50% conversion (typically 24-48 hours) to maximize enantiomeric excess (ee) of the product.
- Work-up:
  - Filter off the immobilized enzyme.[\[1\]](#)
  - Adjust aqueous phase to pH 8.5 with 1M NaOH (extracts the (S)-acid as a salt).
  - Extract the unreacted (R)-ester with MTBE (Methyl tert-butyl ether).
  - Acidify the aqueous layer to pH 2.0 with HCl.[\[1\]](#)
  - Extract the precipitated (S)-2-(3-bromophenyl)propionic acid with Ethyl Acetate.
- Purification: Recrystallize from Hexane/EtOAc to achieve >99% ee.

## Route B: Asymmetric Hydrogenation (Chemocatalytic)

This route involves the reduction of the acrylic acid precursor using a chiral Ruthenium catalyst.

Catalyst System:  $[\text{RuCl}(\text{p-cymene})((\text{S})\text{-BINAP})]\text{Cl}$  Substrate: 2-(3-bromophenyl)acrylic acid

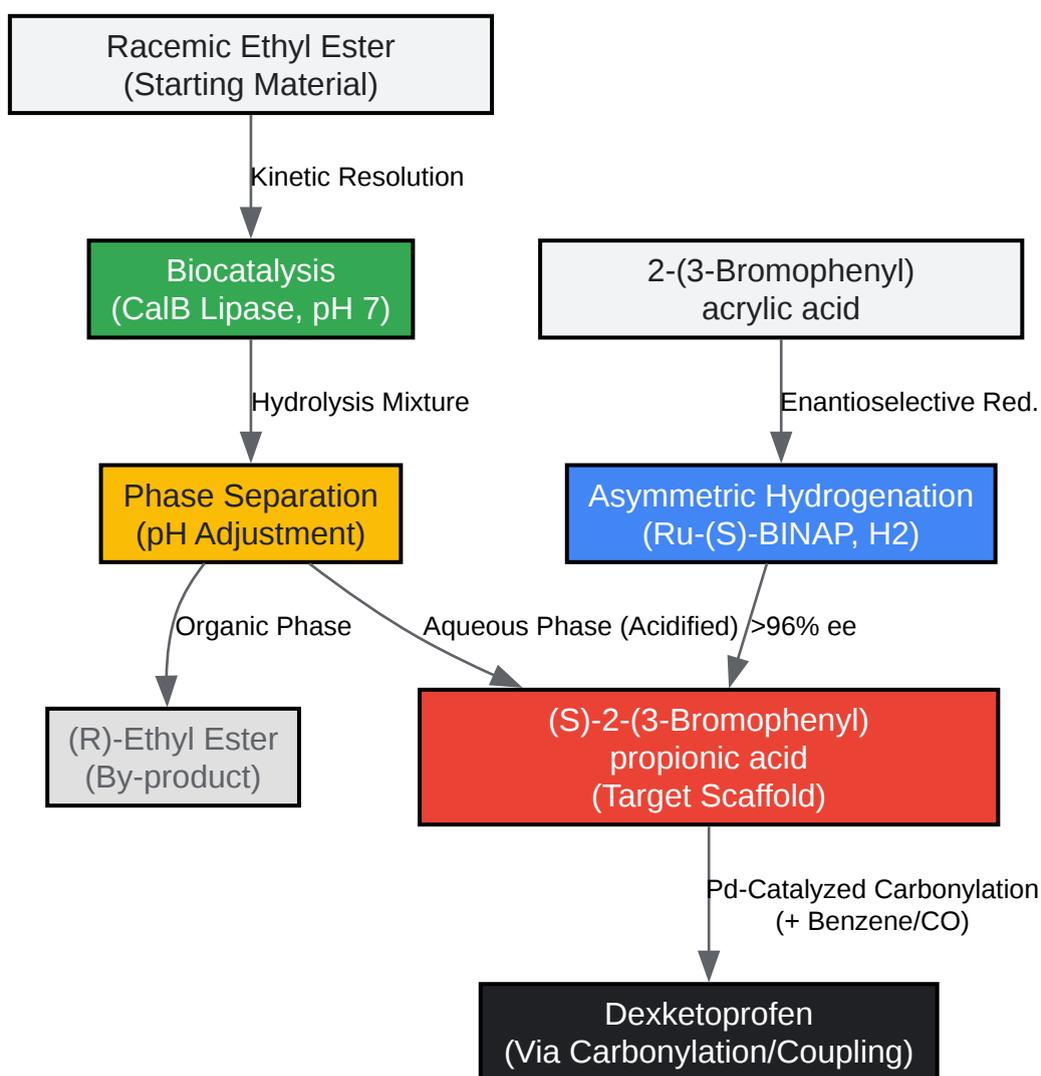
## Workflow

- Hydrogenation: Perform in Methanol at 50°C under 40 bar  $\text{H}_2$  pressure.

- Selectivity: The (S)-BINAP ligand directs the hydride attack to the Re-face of the olefin, yielding the (S)-alkane.
- Advantage: Avoids the 50% yield cap inherent to kinetic resolution (unless dynamic kinetic resolution is employed).[1]

## Visualization of Synthetic Logic

The following diagram illustrates the decision matrix between Biocatalytic Resolution and Asymmetric Hydrogenation, leading to the downstream synthesis of Dexketoprofen.



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Caption: Comparative workflow for the synthesis of (S)-2-(3-bromophenyl)propionic acid via Enzymatic Resolution vs. Asymmetric Hydrogenation, culminating in Dexketoprofen synthesis.

## Analytical Characterization & Quality Control

Trustworthiness in chiral synthesis depends entirely on the validation of enantiomeric purity.<sup>[1]</sup>

### Chiral HPLC Method

To distinguish the (S)-enantiomer from the (R)-antipode:

- Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose based).<sup>[1]</sup>
- Mobile Phase: n-Hexane : Isopropanol : TFA (98 : 2 : 0.1).<sup>[1]</sup>
- Flow Rate: 1.0 mL/min.<sup>[1]</sup>
- Detection: UV @ 254 nm.<sup>[1]</sup>
- Retention Times (Typical):
  - (R)-isomer: ~12 min
  - (S)-isomer: ~15 min (Confirm with authentic standards as elution order can reverse based on column type).

### <sup>1</sup>H NMR Validation (400 MHz, CDCl<sub>3</sub>)

- δ 10.5 (br s, 1H): -COOH
- δ 7.4 - 7.1 (m, 4H): Aromatic protons (characteristic meta-substitution pattern).
- δ 3.7 (q, J=7.2 Hz, 1H): Chiral methine proton (-CH-).
- δ 1.5 (d, J=7.2 Hz, 3H): Methyl doublet.<sup>[1]</sup>

## Pharmaceutical Application: The "Profen" Link

(S)-2-(3-bromophenyl)propionic acid is the structural surrogate for Dexketoprofen.

Transformation Logic:

- Protection: The carboxylic acid is often protected (e.g., as a methyl ester) to prevent catalyst poisoning.<sup>[1]</sup>
- Coupling: The 3-bromo position undergoes Lithium-Halogen exchange or Palladium-catalyzed carbonylation in the presence of a phenylboronic acid or benzene derivative to install the benzoyl ketone bridge.
- Deprotection: Hydrolysis yields the final drug, Dexketoprofen.<sup>[1]</sup>

This "Late-Stage Functionalization" approach allows researchers to synthesize libraries of Ketoprofen analogs by varying the coupling partner (e.g., replacing the benzoyl group with a naphthyl or heteroaryl ketone) while maintaining the critical (S)-propionic acid pharmacophore responsible for COX inhibition.

## Safety & Handling

- GHS Classification: Warning.<sup>[1]</sup>
- Hazard Statements:
  - H302: Harmful if swallowed.<sup>[1]</sup>
  - H315: Causes skin irritation.<sup>[1]</sup>
  - H319: Causes serious eye irritation.<sup>[1]</sup>
- Handling: Use in a fume hood.<sup>[1]</sup> The bromo-substituent makes the compound potentially reactive toward strong nucleophiles.<sup>[1]</sup> Store at 2-8°C to prevent slow decarboxylation or racemization over extended periods.

## References

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## Sources

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